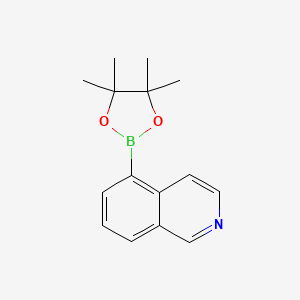

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

描述

Molecular Architecture and Stereochemistry

The molecular architecture of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is characterized by a planar isoquinoline ring system substituted at the 5-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronate ester. The compound bears the Chemical Abstracts Service registry number 1338914-81-0 and possesses the International Chemical Identifier key NYVHLWGQZOHXCV-UHFFFAOYSA-N.

The isoquinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle with nitrogen at the 2-position of the six-membered ring. The boronate ester functionality introduces a tetrahedral boron center coordinated by two oxygen atoms from the dioxaborolane ring, which adopts a five-membered cyclic structure. The four methyl substituents on the dioxaborolane ring are positioned at the 4,4,5,5-positions, providing steric bulk that influences the compound's stability and reactivity patterns.

The stereochemistry around the boron center is tetrahedral, with the isoquinoline substituent occupying one coordination site and the pinacol ligand forming a bidentate chelate through its two oxygen atoms. This arrangement creates a relatively stable boronate ester that can participate in various organic transformations while maintaining structural integrity under appropriate conditions. The planar nature of the isoquinoline ring system allows for potential pi-stacking interactions and influences the compound's solid-state packing behavior.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound reveals characteristic signatures consistent with its molecular structure. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's atomic connectivity and electronic environment. In proton nuclear magnetic resonance spectra, the isoquinoline aromatic protons typically appear in the 6.5-9.0 parts per million region, with distinct chemical shifts for protons at different positions on the heterocyclic ring system.

The tetramethyl groups of the pinacol boronate ester generate a characteristic singlet signal around 1.0-1.3 parts per million, integrating for twelve protons. This signal serves as a diagnostic marker for the presence of the pinacol boronate functionality. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons of the isoquinoline ring, typically ranging from 120-160 parts per million, while the aliphatic carbons of the methyl groups appear around 20-25 parts per million.

Boron-11 nuclear magnetic resonance spectroscopy provides direct evidence for the boronate ester functionality, with signals typically appearing around 20-30 parts per million. The chemical shift and multiplicity of the boron signal can provide information about the coordination environment and electronic properties of the boron center. Infrared spectroscopy reveals characteristic absorption bands for the carbon-hydrogen stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as carbon-nitrogen and carbon-boron stretching frequencies.

Mass spectrometry analysis confirms the molecular weight of 255.12 grams per mole, with fragmentation patterns that reflect the loss of the pinacol ligand or portions thereof. The molecular ion peak provides direct confirmation of the compound's molecular formula, while fragment ions can provide structural information about the connectivity between the isoquinoline and boronate ester moieties.

Crystallographic Data and Solid-State Behavior

The solid-state behavior of this compound is influenced by the molecular geometry and intermolecular interactions present in the crystalline lattice. The compound typically crystallizes as a solid at room temperature, with a reported melting point that varies depending on purity and crystal form. Commercial samples often exhibit melting points in the range of 100-180 degrees Celsius, as evidenced by various supplier specifications.

The crystal packing is governed by several types of intermolecular interactions, including van der Waals forces between the aromatic rings and weak hydrogen bonding interactions involving the nitrogen heteroatom and peripheral hydrogen atoms. The planar nature of the isoquinoline ring system facilitates pi-pi stacking interactions between adjacent molecules, contributing to the overall stability of the crystalline structure.

The presence of the bulky pinacol boronate ester group influences the crystal packing by creating steric constraints that affect how molecules can approach one another in the solid state. This steric bulk can lead to reduced packing efficiency compared to unsubstituted isoquinoline derivatives, but it also provides protection for the reactive boron center, enhancing the compound's stability during storage and handling.

Crystallographic studies of related isoquinoline boronate esters have revealed important structural features that likely apply to this compound as well. The dioxaborolane ring typically adopts a slightly puckered conformation to minimize ring strain, while maintaining optimal overlap between the boron center and the oxygen lone pairs. The bond lengths and angles within the boronate ester functionality are consistent with standard organoboron chemistry, with boron-oxygen bond lengths typically ranging from 1.35-1.40 angstroms.

Electronic and Electrochemical Properties

The electronic properties of this compound arise from the combination of the electron-deficient isoquinoline heterocycle and the electron-donating boronate ester substituent. The isoquinoline ring system exhibits aromatic character with delocalized pi-electron density, while the boron center possesses vacant p-orbitals that can participate in electronic interactions with the aromatic system.

The compound exhibits interesting photophysical properties, as evidenced by research on related isoquinoline derivatives that demonstrate fluorescent behavior. The extended conjugation between the isoquinoline ring and the boronate ester can influence absorption and emission spectra, potentially making this compound useful for photochemical applications. Studies on similar isoquinoline boronate compounds have shown absorption maxima in the ultraviolet region, with the exact wavelength depending on the substitution pattern and electronic effects.

Electrochemical behavior of the compound is influenced by both the isoquinoline nitrogen and the boron center. The nitrogen heteroatom can undergo protonation under acidic conditions, while the boron center can participate in Lewis acid-base interactions. The boronate ester functionality is known to be sensitive to hydrolysis under basic conditions, leading to the formation of the corresponding boronic acid derivative.

The electronic properties also manifest in the compound's reactivity patterns, particularly in cross-coupling reactions where the boronate ester can transfer the isoquinoline moiety to electrophilic partners. The electron density distribution within the molecule influences the regioselectivity and efficiency of these transformations, with the 5-position substitution pattern providing unique reactivity compared to other isoquinoline boronate isomers.

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-10-17-9-8-12(11)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVHLWGQZOHXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338914-81-0 | |

| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

A. Anticancer Activity

Research indicates that boron-containing compounds exhibit potential anticancer properties. For instance, isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The incorporation of the dioxaborolane moiety enhances the biological activity of isoquinoline derivatives by improving their solubility and stability.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF-7 | 10 |

| This compound | A549 | 12 |

B. Drug Delivery Systems

The dioxaborolane group is known for its ability to form stable complexes with various biomolecules. This property can be exploited for targeted drug delivery systems where the compound can serve as a carrier for therapeutic agents.

Organic Synthesis

A. Cross-Coupling Reactions

Boronic acids and their derivatives are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane moiety in isoquinoline enhances its reactivity in these reactions.

Data Table: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | 85 |

| Negishi Coupling | Ni(cod)2 | 90 |

B. Synthesis of Functionalized Isoquinolines

The compound can be used as a building block in the synthesis of functionalized isoquinolines which are valuable intermediates in organic synthesis.

Materials Science

A. Luminescent Materials

Research has shown that boron-containing compounds can exhibit luminescent properties when incorporated into polymer matrices. This makes them suitable for applications in organic light-emitting diodes (OLEDs).

Case Study:

A study highlighted the use of boron-dioxaborolane derivatives in developing OLED materials with improved efficiency and stability. The incorporation of this compound resulted in enhanced luminescence compared to traditional materials.

作用机制

The compound exerts its effects primarily through its ability to form stable boronic esters, which can undergo various chemical transformations. The boronic ester group can act as a Lewis acid, facilitating nucleophilic attacks and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a building block in synthetic pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Positional Isomerism

The boronic ester group's position on the isoquinoline ring significantly influences reactivity and applications:

| Compound Name | Boron Position | CAS Number | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isoquinoline | 5-position | 179117-44-3* | 255.12 | Boron at C5; planar aromatic system |

| 4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isoquinoline | 4-position | 685103-98-4 | 255.12 | Boron at C4; increased steric hindrance |

| 6-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)isoquinoline | 6-position | Not explicitly listed | 255.12 | Boron at C6; altered electronic density |

*Note: CAS 179117-44-3 is inferred from as a closely related analog.

- Key Differences :

- Reactivity : The 5-position (target compound) offers optimal steric accessibility for cross-coupling compared to the 4-position, which may hinder catalytic interactions .

- Electronic Effects : Electron density variations between positions 4, 5, and 6 affect reaction rates. For example, 6-substituted derivatives show reduced efficiency in coupling with electron-deficient aryl halides .

Functionalized Derivatives

Modifications to the isoquinoline core or boronic ester substituents yield specialized analogs:

- Key Insights: Isoindolinone Derivatives: The ketone group in isoindolin-1-one enhances polarity, improving solubility in polar solvents for medicinal chemistry applications . Tetrahydroisoquinolines: Reduced aromaticity increases conformational flexibility, aiding binding to biological targets like G-protein-coupled receptors .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C15H18BNO2

- Molecular Weight : 258.12 g/mol

- CAS Number : 675576-26-8

The biological activity of this compound can be attributed to its interactions with various biological targets. Boron compounds are known to influence enzyme activity and cellular signaling pathways. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways.

- Modulation of Protein Interactions : The presence of the dioxaborolane moiety may facilitate interactions with proteins through reversible covalent bonding.

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives possess significant anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cells through various pathways such as:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G1 or G2/M phase arrest in cancer cell lines.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.

Antimicrobial Activity

Isoquinoline derivatives are also known for their antimicrobial properties. The biological activity against bacteria and fungi has been documented in several studies:

| Compound | Microorganism Tested | Activity |

|---|---|---|

| This compound | E. coli | Moderate Inhibition |

| This compound | S. aureus | Significant Inhibition |

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by reducing neuroinflammation and promoting neuronal survival under stress conditions.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents.

- The mechanism was linked to apoptosis induction via the mitochondrial pathway.

-

Antimicrobial Evaluation :

- Research evaluating the antimicrobial activity against Staphylococcus aureus revealed that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.

准备方法

Palladium-Catalyzed C–H Borylation

- The predominant synthetic route involves palladium-catalyzed direct C–H activation borylation of isoquinoline derivatives.

- This method allows regioselective installation of the boronic ester moiety at the 5-position of the isoquinoline ring.

- The reaction typically uses bis(pinacolato)diboron (B2pin2) as the boron source, with palladium catalysts under mild conditions.

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Acetonitrile or dioxane |

| Temperature | 80–100 °C |

| Reaction Time | 2–12 hours |

| Additives | Base such as KOAc or K3PO4 |

- The palladium catalyst activates the C–H bond at the 5-position of isoquinoline.

- Oxidative addition of the diboron reagent forms a Pd–B intermediate.

- Reductive elimination yields the borylated isoquinoline product.

- High regioselectivity.

- Mild reaction conditions.

- Good functional group tolerance.

Radical-Mediated Borylation Using tert-Butylnitrite

- An alternative approach involves radical borylation initiated by tert-butylnitrite in acetonitrile.

- This method generates nitrogen-centered radicals that facilitate the formation of the boronic ester at the 5-position.

- Reported yield for this method is approximately 56%.

Reaction Conditions (From Literature):

| Parameter | Value |

|---|---|

| Reagent | tert-Butylnitrite |

| Solvent | Acetonitrile |

| Temperature | 80 °C |

| Reaction Time | 2 hours |

| Yield | 56% |

Reference:

- Qiu et al. reported this method in the Journal of Organic Chemistry (2013), demonstrating the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with moderate yield under these conditions.

Platinum-Catalyzed Diborylation Followed by Electrocyclic Transformation

- A more complex synthesis involves initial platinum-catalyzed diborylation of isoquinoline derivatives.

- This is followed by a disrotatory 6π-electrocyclic ring closure to furnish the borylated isoquinoline.

- This approach allows access to a variety of boronic ester-substituted isoquinolines, including the 5-substituted derivative.

| Parameter | Value |

|---|---|

| Catalyst | Platinum complex |

| Substrate | Unsaturated β-bromo isoquinoline derivatives |

| Solvent | Dichloromethane |

| Oxidant | Hydrogen peroxide (H2O2) |

| Temperature | Room temperature to mild heat |

| Reaction Time | Variable |

- Enables the synthesis of diverse boronic ester isoquinoline analogs.

- Provides access to functionalized building blocks for medicinal chemistry.

Reference:

- Harrity et al. described this method for generating 3,4-substituted isoquinolines and related analogs, highlighting the utility of organoboron intermediates accessed by this strategy.

General Notes on Preparation and Purification

- The boronic ester group (pinacol boronate) is sensitive to moisture; therefore, reactions and purifications are typically conducted under inert atmosphere and anhydrous conditions.

- Purification is commonly achieved by column chromatography using silica gel with non-polar solvents to avoid hydrolysis.

- Characterization includes NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR), mass spectrometry, and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

Research Findings and Analysis

- The palladium-catalyzed method is the most widely used due to its efficiency and selectivity for the 5-position on isoquinoline.

- Radical-mediated borylation provides a complementary approach but with somewhat lower yield.

- The platinum-catalyzed diborylation method is valuable for generating a library of boronic ester isoquinolines for medicinal chemistry applications, allowing further functionalization.

- These methods collectively expand the toolbox for the synthesis of boronic ester isoquinolines, crucial intermediates in cross-coupling and drug discovery.

常见问题

Basic: What are the standard synthetic routes and purification methods for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?

The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester group facilitates cross-coupling with aryl halides. Key steps include:

- Borylation of isoquinoline derivatives : Use Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacolborane under inert conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is verified by HPLC (>95%) or ¹H/¹³C NMR to confirm the absence of unreacted precursors .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the boronate ester.

- Handling : Use gloves, protective eyewear, and fume hoods. Avoid exposure to moisture or acidic conditions, which can hydrolyze the dioxaborolane ring .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹¹B NMR (~30 ppm) confirms boronate ester integrity. ¹H NMR (δ 1.0–1.3 ppm for methyl groups) verifies substitution on the isoquinoline ring.

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+ = 283.2).

- HPLC : Quantifies purity (>95% for research-grade material) .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/toluene mixtures at 80–100°C.

- Solvent Systems : Use degassed solvents with K₂CO₃ or Cs₂CO₃ as bases to minimize protodeboronation.

- Troubleshooting : If yields are low (<60%), check for moisture contamination or ligand degradation. Alternative substrates (e.g., aryl triflates) may improve reactivity .

Advanced: How to resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Catalyst Loading : Higher Pd concentrations (2–5 mol%) improve yields but risk side reactions.

- Substrate Steric Effects : Bulky substituents on isoquinoline reduce coupling efficiency.

- Data Normalization : Compare yields using internal standards (e.g., mesitylene) to account for solvent evaporation losses .

Advanced: What computational or theoretical frameworks guide mechanistic studies of its reactivity?

- DFT Calculations : Model transition states for cross-coupling to predict regioselectivity.

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates.

- Kinetic Isotope Effects : Probe rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Advanced: How to design experiments to study its stability under catalytic conditions?

- Accelerated Degradation Tests : Heat the compound in DMSO/H₂O (1:1) at 50°C for 24h; monitor boronate ester decomposition via ¹¹B NMR.

- Catalyst Screening : Compare Pd vs. Ni catalysts for side reactions (e.g., homocoupling).

- In Situ IR : Track boronate ester consumption during reactions .

Basic: What are the ethical considerations for waste disposal after experiments?

- Waste Classification : Boron-containing waste requires neutralization (pH 7–8) before disposal.

- Documentation : Maintain logs of quantities and disposal methods per institutional guidelines (e.g., EPA PRTR 1-405 codes) .

Advanced: How to integrate this compound into interdisciplinary research (e.g., materials science or medicinal chemistry)?

- Materials Science : Use as a monomer in conjugated polymers for organic electronics (e.g., OFETs).

- Medicinal Chemistry : Functionalize isoquinoline with bioactive groups (e.g., kinase inhibitors) via cross-coupling.

- Methodological Synergy : Pair synthetic protocols with AI-driven optimization (e.g., COMSOL for reaction modeling) .

Advanced: What emerging applications exploit its unique boronate ester properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。